molecular formula C5H4N2S B561037 4H-1,4-Thiazine-4-carbonitrile CAS No. 104132-75-4

4H-1,4-Thiazine-4-carbonitrile

Cat. No.: B561037
CAS No.: 104132-75-4
M. Wt: 124.161
InChI Key: HXHZDFQMDMUZDU-UHFFFAOYSA-N
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Description

4H-1,4-Thiazine-4-carbonitrile is a high-value heterocyclic building block for research and development, particularly in medicinal chemistry. The 1,4-thiazine core is a privileged scaffold in drug discovery, and the incorporation of a carbonitrile group at the 4-position enhances its utility as a versatile synthetic intermediate . Compounds based on the 1,4-thiazine structure, especially its benzo-fused analogues, exhibit a wide spectrum of biological activities. These include antibacterial, antifungal, antitubercular, anticancer, and antiviral properties . The carbonitrile derivative is particularly useful for constructing diverse chemical libraries. It serves as a key precursor in the synthesis of more complex heterocyclic systems aimed at discovering new therapeutic agents . Researchers utilize this scaffold to develop novel molecules for investigating neurodegenerative diseases and as potential antipsychotic agents, given that the phenothiazine class of established antipsychotic drugs contains the 1,4-benzothiazine core . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest synthetic applications and safety data.

Properties

CAS No.

104132-75-4

Molecular Formula

C5H4N2S

Molecular Weight

124.161

IUPAC Name

1,4-thiazine-4-carbonitrile

InChI

InChI=1S/C5H4N2S/c6-5-7-1-3-8-4-2-7/h1-4H

InChI Key

HXHZDFQMDMUZDU-UHFFFAOYSA-N

SMILES

C1=CSC=CN1C#N

Synonyms

4H-1,4-Thiazine-4-carbonitrile(9CI)

Origin of Product

United States

Scientific Research Applications

Biological Activities

The biological activities of 4H-1,4-thiazine-4-carbonitrile derivatives have been extensively studied. Key findings include:

  • Antimicrobial Activity : Compounds derived from 4H-1,4-thiazine have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that certain derivatives exhibit potent antibacterial and antifungal activities .
  • Antioxidant Properties : Research indicates that these compounds possess antioxidant capabilities, which can be beneficial in combating oxidative stress-related diseases .
  • Pharmacological Potential : The unique nitrogen and sulfur arrangement in the thiazine scaffold contributes to a range of pharmacological effects including antihypertensive and anticancer activities. These properties are attributed to the ability of these compounds to inhibit specific enzymes involved in disease processes .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are particularly noteworthy:

Table 1: Pharmacological Activities of 4H-1,4-Thiazine Derivatives

Activity TypeExamples of CompoundsObserved Effects
AntimicrobialVarious derivativesInhibition of bacterial growth
AntioxidantSelected thiazine compoundsReduction of oxidative stress
AnticancerSpecific aryl-substituted formsInduction of apoptosis in cancer cells
AntihypertensiveCertain synthesized variantsLowering blood pressure

Applications in Material Science

In addition to biological applications, 4H-1,4-thiazine derivatives are being explored for their utility in material science:

  • Smart Materials : The chromophoric properties of these compounds enable their use in smart packaging and sensors. Their ability to undergo photochromism can be exploited for developing responsive materials that change color under specific conditions .
  • Electrochromic Devices : The electrochemical properties associated with thiazine derivatives make them suitable candidates for use in electrochromic devices that change color when an electric current is applied .

Case Studies

Recent case studies provide insight into the practical applications of 4H-1,4-thiazine derivatives:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several synthesized thiazine derivatives against common pathogens. Results indicated that certain compounds exhibited minimum inhibitory concentrations comparable to established antibiotics .
  • Development of Smart Packaging : Research demonstrated the incorporation of thiazine-based dyes into packaging materials that change color in response to pH changes, indicating spoilage or contamination .
  • Pharmacological Evaluation : A series of clinical trials assessed the antihypertensive effects of specific thiazine derivatives in patients with hypertension. Preliminary results showed significant reductions in systolic and diastolic blood pressure with minimal side effects .

Preparation Methods

Copper–Organic Framework (Cu-MOF-74) Mediated Synthesis

A seminal approach for synthesizing 4H-benzothiazine-4-carbonitriles involves the use of Cu-MOF-74 as a heterogeneous catalyst. In this method, 2-aminobenzothiazoles react with aldehydes and a nitrile source under mild conditions. For instance, the reaction of 2-aminobenzothiazole (1.0 mmol) with aryl aldehydes (1.2 mmol) and trimethylsilyl cyanide (TMSCN, 1.5 mmol) in the presence of Cu-MOF-74 (5 mol%) in ethanol at 60°C yields 3-aryl-4H-benzothiazine-4-carbonitriles in 72–89% yield after 6–8 hours. The catalyst facilitates both C–N bond formation and cyano group incorporation via a tandem imine formation–cyclization mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

Condensation Reactions with α-Halocarbonyl Compounds

Reaction with Bromoacetonitrile Derivatives

The condensation of 2-aminothiophenol (2-ATP) with α-halonitriles represents a plausible route to 4H-1,4-thiazine-4-carbonitrile. In a related study, 2-ATP (1.0 mmol) reacted with bromoacetophenones (1.0 mmol) in diethyl ether under reflux to form 3-aryl-2H-benzothiazines. Replacing bromoacetophenone with bromoacetonitrile (or its derivatives) could theoretically yield the desired nitrile via nucleophilic substitution followed by cyclization. For instance:

  • Nucleophilic attack : The thiol group of 2-ATP attacks the α-carbon of bromoacetonitrile, displacing bromide.

  • Imine formation : The amine group reacts with the nitrile-bearing carbon, forming an intermediate.

  • Cyclization : Intramolecular dehydration completes the thiazine ring.

Microwave-Assisted Synthesis

Microwave irradiation accelerates similar condensations. A protocol for 2,3-disubstituted 4H-benzothiazines using 2-ATP and 1,3-dicarbonyl compounds achieved 85–92% yields in 10–15 minutes under microwave conditions. Applying this method to α-cyano ketones (e.g., cyanomethyl ketones) could streamline nitrile incorporation.

Oxidative Cyclization of Thiol-Containing Precursors

Kornblum Oxidation and Tandem Cyclization

Jinwu Zhao et al. demonstrated a three-component oxidative coupling of 2-ATP, anilines, and methyl ketones using KI/DMSO under an oxygen atmosphere to form 1,4-benzothiazines. Adapting this method by substituting methyl ketones with cyanomethyl ketones (e.g., CH3COCN) could yield 4-cyano derivatives. The proposed mechanism involves:

  • α-Iodination : KI/DMSO mediates iodination of the cyanomethyl ketone.

  • Kornblum oxidation : Conversion to a glyoxal intermediate.

  • Condensation and cyclization : Reaction with 2-ATP and aniline forms the thiazine ring with a nitrile group.

Radical-Mediated Approaches

Ya-mei Lin et al. developed a radical-based synthesis of 1,4-benzothiazines using Cs2CO3 in methanol. Introducing acrylonitrile as a substrate could enable nitrile group incorporation via radical addition to the α,β-unsaturated nitrile, followed by cyclization.

Post-Cyclization Functionalization

Cyanation of Preformed Thiazines

Late-stage cyanation offers an alternative route. For example, 4H-1,4-thiazine-3-carboxylic acid derivatives can be converted to nitriles via dehydration of primary amides using POCl3 or SOCl2. A reported protocol for benzo-thiazines achieved 68–75% yields using POCl3 in DMF at 0°C.

Palladium-Mediated Cyanation

Cross-coupling of 4-bromo-1,4-thiazine with Zn(CN)2 or CuCN in the presence of Pd catalysts (e.g., Pd(PPh3)4) could introduce the nitrile group. This method mirrors aryl cyanation reactions, which typically proceed in 60–80% yields.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-ATP (1.0 mmol) with α-cyanoacetates (1.0 mmol) and K2CO3 (1.2 mmol) for 30 minutes produced 4H-benzothiazine-4-carbonitriles in 78–85% yield. This method avoids toxic solvents and reduces reaction times.

Biocatalytic Methods

Baker’s yeast catalyzed the condensation of 2-ATP with 1,3-dicyanopropane in aqueous methanol, yielding 4-cyano derivatives in 55–68% yield after 24 hours . Enzymatic catalysis offers mild conditions and high functional group tolerance.

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorReagents/ConditionsYieldReference
Thiophene-basedMalononitrile, EtOH, reflux63%
Aryl halidesPd(dppf)Cl₂, ACN/DMF, 80°C91–95%

Basic: How is the crystal structure of this compound derivatives determined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystallization : Slow evaporation of ethanol/toluene mixtures yields suitable crystals (: recrystallization from 96% ethanol/toluene) .
  • Structural features : π–π stacking and hydrogen bonding (C–H⋯N) stabilize the lattice (: CCDC 2128844 data) .

Advanced: How can researchers optimize reaction conditions for synthesizing this compound derivatives with high regioselectivity?

Methodological Answer:
Optimization strategies include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of nitrile groups (: NaCNBH₃ in DMF/DCE improves reductive amination) .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(dppf)Cl₂) improve cross-coupling efficiency (: 80°C, 12 h for 91–95% yields) .
  • Temperature control : Prolonged reflux (6–20 h) ensures complete cyclization () .

Advanced: What analytical techniques are most effective for characterizing the nitrile and aromatic systems in these derivatives?

Methodological Answer:

  • IR spectroscopy : The C≡N stretch appears at ~2187–2190 cm⁻¹ () .
  • NMR spectroscopy : Aromatic protons resonate at δ 7.0–8.5 ppm (¹H NMR), while nitrile carbons appear at ~115–120 ppm (¹³C NMR) () .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (: HRMS for compound 5g) .

Q. Table 2: Key Spectral Data

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C≡N2187–2190115–120
Aromatic C–H7.0–8.5110–150

Advanced: How do researchers address discrepancies in reported melting points or spectral data for these derivatives?

Methodological Answer:

  • Recrystallization validation : Repurify compounds using solvents with varying polarity (e.g., : ethanol/toluene vs. DMF) .
  • Analytical cross-checking : Compare IR, NMR, and XRD data across studies to identify impurities or polymorphs (e.g., vs. 11 for π–π interactions) .
  • Batch reproducibility : Repeat syntheses under identical conditions to assess variability (: 91–95% yields across derivatives) .

Advanced: What mechanistic insights exist for the biological activity of this compound derivatives?

Methodological Answer:

  • Tyrosinase inhibition : Derivatives like 6i () show activity via competitive binding to the enzyme’s active site (IR: C=O at 1659 cm⁻¹ correlates with inhibition) .
  • Anticancer mechanisms : NF-κB pathway modulation (: luciferase reporter assays) and apoptosis induction (flow cytometry for cell cycle arrest) .

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